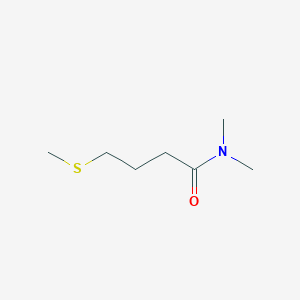

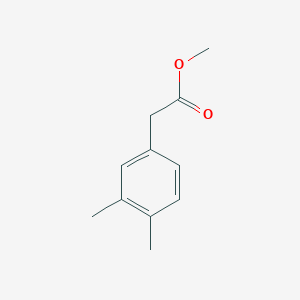

(2-chloro-6-nitrophenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

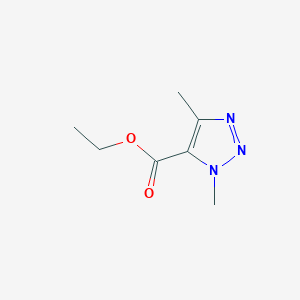

2-Chloro-6-nitrophenylmethanamine hydrochloride (2-CNPH) is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and organic solvents. 2-CNPH has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various biochemical and physiological experiments.

Scientific Research Applications

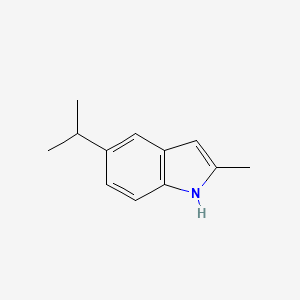

(2-chloro-6-nitrophenyl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of various heterocyclic compounds, such as indole derivatives and quinolines. In addition, (2-chloro-6-nitrophenyl)methanamine hydrochloride has been used as an intermediate in the synthesis of various bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride is not fully understood. However, it is thought to act as a proton donor in the presence of a base, leading to the formation of an amide. This amide can then react with an electrophile, leading to the formation of a variety of products.

Biochemical and Physiological Effects

The biochemical and physiological effects of (2-chloro-6-nitrophenyl)methanamine hydrochloride are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, (2-chloro-6-nitrophenyl)methanamine hydrochloride has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

(2-chloro-6-nitrophenyl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and organic solvents, making it easy to work with. However, (2-chloro-6-nitrophenyl)methanamine hydrochloride is unstable and may decompose in the presence of heat or light.

Future Directions

There are several potential future directions for the use of (2-chloro-6-nitrophenyl)methanamine hydrochloride. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and heterocyclic compounds. In addition, it could be used in the synthesis of bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Finally, it could be used to study its biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.

Synthesis Methods

(2-chloro-6-nitrophenyl)methanamine hydrochloride can be synthesized from the reaction of 2-chloro-6-nitrophenol and methylamine hydrochloride in an aqueous medium. The reaction is catalyzed by an acid and proceeds in the presence of a base. The product is then purified by recrystallization from aqueous ethanol or ethyl acetate.

properties

IUPAC Name |

(2-chloro-6-nitrophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMVDZLPLLCZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-nitrophenyl)methanamine hydrochloride | |

CAS RN |

116599-40-7 |

Source

|

| Record name | Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)